molecular formula C14H14N2O4 B14491952 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol CAS No. 64793-49-3

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol

Katalognummer: B14491952
CAS-Nummer: 64793-49-3
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: AOUFQNYTWOOAAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol typically involves the reaction of appropriate methoxy-substituted phenazine precursors under controlled conditions. One common method includes the Buchwald-Hartwig C-N coupling reaction, where 5,10-dihydrophenazine is reacted with methoxy-substituted aryl halides in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its fully reduced form.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinone derivatives, reduced phenazine forms, and substituted phenazine compounds.

Wissenschaftliche Forschungsanwendungen

3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. In battery applications, its extended conjugation and electron delocalization enhance its electrical conductivity and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol stands out due to its specific methoxy substitutions, which influence its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

64793-49-3

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

3,8-dimethoxy-5,10-dihydrophenazine-1,6-diol

InChI

InChI=1S/C14H14N2O4/c1-19-7-3-9-13(11(17)5-7)16-10-4-8(20-2)6-12(18)14(10)15-9/h3-6,15-18H,1-2H3

InChI-Schlüssel

AOUFQNYTWOOAAC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)O)NC3=C(N2)C(=CC(=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.